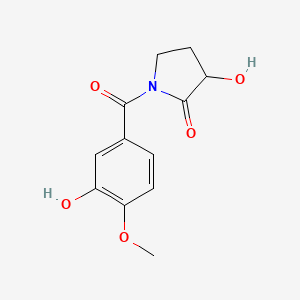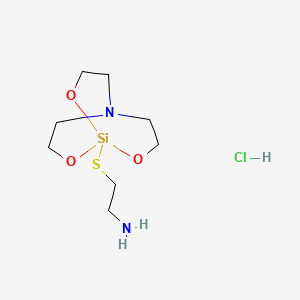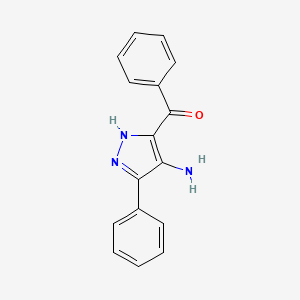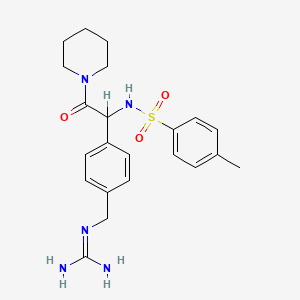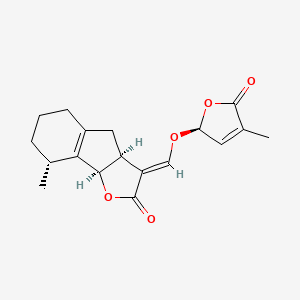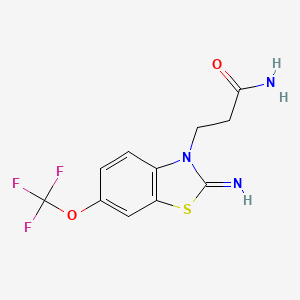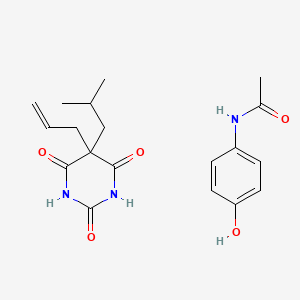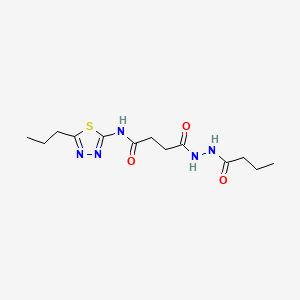
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide is a complex organic compound characterized by the presence of a butanoic acid backbone, a thiadiazole ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Butanoic Acid Backbone: The butanoic acid moiety is introduced through esterification or amidation reactions.
Hydrazide Formation: The hydrazide group is formed by reacting the intermediate compound with hydrazine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the hydrazide group.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide has potential applications as a pharmacophore. It can be used in the design of drugs targeting specific enzymes or receptors due to its ability to form hydrogen bonds and interact with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid derivatives: Compounds with similar butanoic acid backbones but different substituents.
Thiadiazole derivatives: Compounds containing the thiadiazole ring with various functional groups.
Hydrazides: Compounds with hydrazide groups attached to different backbones.
Uniqueness
The uniqueness of butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)-, 2-(1-oxobutyl)hydrazide lies in its combination of functional groups, which confer specific reactivity and potential applications. The presence of the thiadiazole ring, in particular, distinguishes it from other butanoic acid derivatives and hydrazides, providing unique chemical and biological properties.
Properties
CAS No. |
124840-98-8 |
|---|---|
Molecular Formula |
C13H21N5O3S |
Molecular Weight |
327.41 g/mol |
IUPAC Name |
4-(2-butanoylhydrazinyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H21N5O3S/c1-3-5-10(20)15-16-11(21)8-7-9(19)14-13-18-17-12(22-13)6-4-2/h3-8H2,1-2H3,(H,15,20)(H,16,21)(H,14,18,19) |
InChI Key |
ZDZBWWBPKPHFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CCC(=O)NNC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





